Cas no 247092-09-7 (3-Chloro-4-fluorobenzodisoxazole)

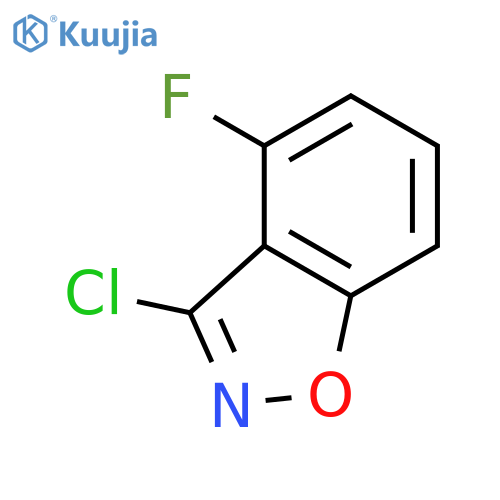

247092-09-7 structure

商品名:3-Chloro-4-fluorobenzodisoxazole

CAS番号:247092-09-7

MF:C7H3ClFNO

メガワット:171.556224107742

MDL:MFCD20440809

CID:1038818

PubChem ID:22491410

3-Chloro-4-fluorobenzodisoxazole 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-fluorobenzo[d]isoxazole

- 3-Chloro-4-fluoro-1,2-benzoxazole

- AK100148

- ANW-70491

- CTK8C3750

- KB-235638

- MolPort-020-249-476

- SureCN6311221

- 3-Chloro-4-fluorobenzisoxazole

- A919290

- CS-0333485

- SCHEMBL6311221

- 247092-09-7

- DTXSID40626127

- O10978

- SY113966

- MFCD20440809

- 3-Chloro-4-fluorobenzodisoxazole

-

- MDL: MFCD20440809

- インチ: InChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H

- InChIKey: OVWJVIDSGXOFSH-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC2=C1C(Cl)=NO2

計算された属性

- せいみつぶんしりょう: 170.9887196g/mol

- どういたいしつりょう: 170.9887196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-Chloro-4-fluorobenzodisoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C993745-5mg |

3-Chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 5mg |

$ 70.00 | 2022-06-06 | ||

| TRC | C993745-2.5mg |

3-Chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 2.5mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM152918-1g |

3-chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 95% | 1g |

$774 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1197096-1g |

3-Chloro-4-fluorobenzisoxazole |

247092-09-7 | 95% | 1g |

$1265 | 2025-02-18 | |

| Chemenu | CM152918-100mg |

3-chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 95% | 100mg |

$199 | 2024-07-28 | |

| Chemenu | CM152918-250mg |

3-chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 95% | 250mg |

$292 | 2024-07-28 | |

| Chemenu | CM152918-1g |

3-chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 95% | 1g |

$1384 | 2021-08-05 | |

| Ambeed | A806445-1g |

3-Chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 97% | 1g |

$645.0 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1197096-1g |

3-Chloro-4-fluorobenzisoxazole |

247092-09-7 | 95% | 1g |

$1265 | 2024-07-20 | |

| TRC | C993745-25mg |

3-Chloro-4-fluorobenzo[d]isoxazole |

247092-09-7 | 25mg |

$ 230.00 | 2022-06-06 |

3-Chloro-4-fluorobenzodisoxazole 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

247092-09-7 (3-Chloro-4-fluorobenzodisoxazole) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:247092-09-7)3-Chloro-4-fluorobenzodisoxazole

清らかである:99%

はかる:1g

価格 ($):580.0